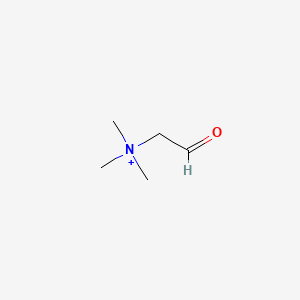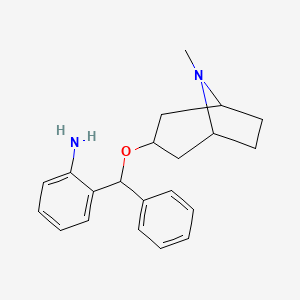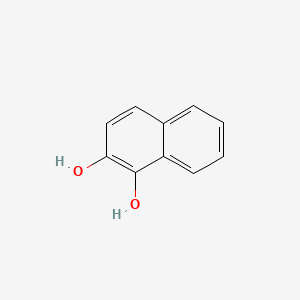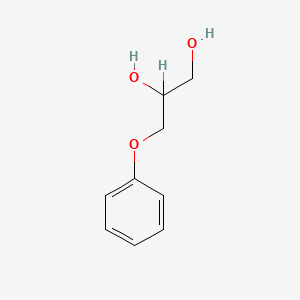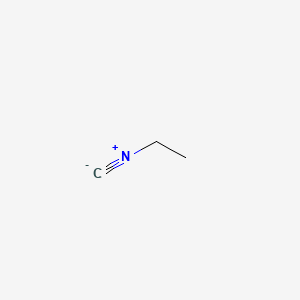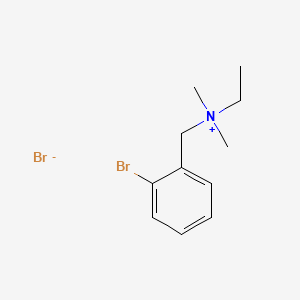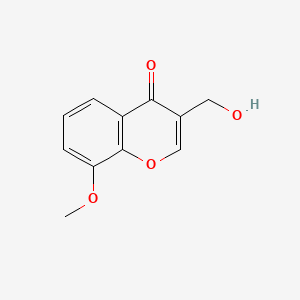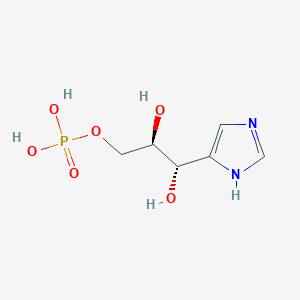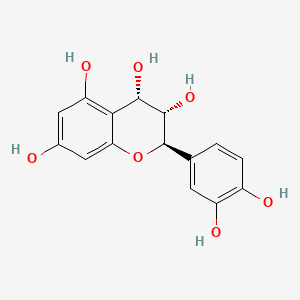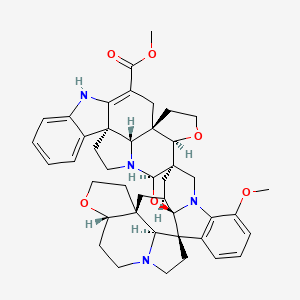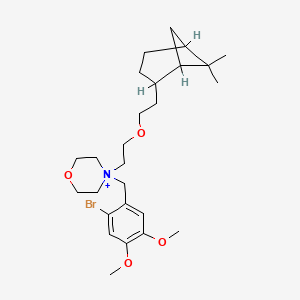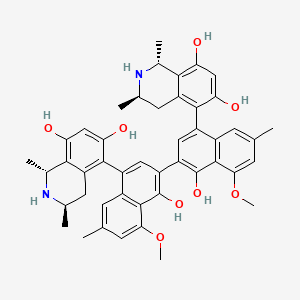
Michellamine C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Michellamine C is a dimeric naphthylisoquinoline alkaloid isolated from the leaves of the tropical plant Ancistrocladus korupensis, which is indigenous to Cameroon. This compound has garnered significant interest due to its potent anti-HIV activity, particularly against the HIV-2 strain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Michellamine C involves a stereospecific palladium-catalyzed cross-coupling reaction. This process uses the 6′-naphthaleneboronic acid derivative of korupensmine A and the 6′-bromo analogue of the tetrabenzylated derivative of korupensmine B . Another method employs asymmetric Suzuki-Miyaura coupling reactions, which are known for their high enantioselectivity and efficiency .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthetic routes mentioned above provide a foundation for scalable production. The use of palladium-catalyzed cross-coupling and asymmetric Suzuki-Miyaura coupling reactions are likely to be adapted for industrial applications due to their efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: Michellamine C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can target the isoquinoline moieties.
Substitution: Substitution reactions can occur at the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Aplicaciones Científicas De Investigación
Michellamine C has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying stereospecific synthesis and chiral biaryl natural products.
Biology: this compound is used to study the inhibition of protein kinase C and virus-induced cellular fusion.
Medicine: Its potent anti-HIV activity makes it a valuable compound for developing antiviral therapies.
Mecanismo De Acción
Michellamine C exerts its effects through multiple mechanisms:
Inhibition of Reverse Transcriptase: It inhibits the enzymatic activities of reverse transcriptases from both HIV type 1 and HIV type 2.
Inhibition of Cellular Fusion: this compound prevents cell fusion and syncytium formation, which are critical for HIV replication.
Inhibition of Protein Kinase C: This inhibition affects various cellular processes, including viral replication.
Comparación Con Compuestos Similares
Michellamine C is part of a group of naphthylisoquinoline alkaloids, including Michellamine A and this compound. These compounds share similar structures but differ in their biological activities:
Michellamine A: Less active against HIV compared to this compound.
This compound: Also exhibits anti-HIV activity but is less potent than this compound.
Korupensamines A and B: These are precursors in the synthesis of this compound and have their own unique biological activities.
This compound stands out due to its potent anti-HIV activity and its ability to inhibit multiple stages of the HIV life cycle, making it a unique and valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
143168-23-4 |
|---|---|
Fórmula molecular |
C46H48N2O8 |
Peso molecular |
756.9 g/mol |
Nombre IUPAC |
5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol |
InChI |
InChI=1S/C46H48N2O8/c1-19-9-25-27(41-31-13-21(3)47-23(5)39(31)33(49)17-35(41)51)15-29(45(53)43(25)37(11-19)55-7)30-16-28(26-10-20(2)12-38(56-8)44(26)46(30)54)42-32-14-22(4)48-24(6)40(32)34(50)18-36(42)52/h9-12,15-18,21-24,47-54H,13-14H2,1-8H3 |
Clave InChI |
GMLBVLXDRNJFGR-UHFFFAOYSA-N |
SMILES isomérico |
C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8C[C@H](N[C@@H](C8=C(C=C7O)O)C)C)O |
SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |
SMILES canónico |
CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |
| 143168-23-4 | |
Sinónimos |
michellamine A michellamine B michellamine C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


